BenchChemオンラインストアへようこそ!

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine (CAS 1211755-13-3) is a synthetic small molecule (C₁₈H₂₁N₃O₃, MW 327.38 g/mol) featuring a piperidine core substituted at the 1-position with a 3-methoxybenzoyl group and at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazol-2-yl moiety. This compound belongs to the oxadiazole-piperidine hybrid chemotype, a scaffold class under active investigation for Farnesoid X Receptor (FXR) modulation and other therapeutic targets.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 1211755-13-3
Cat. No. B2754766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine
CAS1211755-13-3
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
InChIInChI=1S/C18H21N3O3/c1-23-15-4-2-3-14(11-15)18(22)21-9-7-13(8-10-21)17-20-19-16(24-17)12-5-6-12/h2-4,11-13H,5-10H2,1H3
InChIKeyWBBNZNYKSYSIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine (CAS 1211755-13-3): Procurement-Relevant Structural and Pharmacological Profile


4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine (CAS 1211755-13-3) is a synthetic small molecule (C₁₈H₂₁N₃O₃, MW 327.38 g/mol) featuring a piperidine core substituted at the 1-position with a 3-methoxybenzoyl group and at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazol-2-yl moiety. This compound belongs to the oxadiazole-piperidine hybrid chemotype, a scaffold class under active investigation for Farnesoid X Receptor (FXR) modulation and other therapeutic targets [1]. It is exclusively available as a research-grade chemical from specialist suppliers; no pharmacopoeial monograph exists and it has not been advanced to clinical development [2]. Its primary procurement value lies in structure–activity relationship (SAR) studies, where the 3-methoxy substitution pattern on the benzoyl ring provides a distinct electronic and steric profile relative to the more widely catalogued 4-methoxy positional isomer (CAS 1171745-88-2) [3].

Why 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine Cannot Be Interchanged with Positional Isomers or Generic Oxadiazole-Piperidine Analogs


Within the oxadiazole-piperidine series, regioisomeric variation of the methoxy substituent on the benzoyl ring produces compounds with measurably different computed physicochemical properties and, by class-level inference, divergent target-binding profiles [1]. The 3-methoxy isomer (XLogP3 ≈ 2, TPSA 68.5 Ų) presents a distinct hydrogen-bond acceptor orientation compared to the 4-methoxy isomer, directly affecting vector alignment in target binding pockets [2]. Published SAR on related 1,2,4-oxadiazole-piperidine FXR antagonists demonstrates that subtle substituent changes alter cellular potency by more than four-fold (IC₅₀ ranging from 0.127 μM to 0.58 μM), underscoring the risk of uncontrolled pharmacological variation when substituting one analog for another [1]. Furthermore, generic oxadiazole-piperidine compounds lacking the cyclopropyl group exhibit markedly different metabolic stability profiles; the cyclopropyl substituent is explicitly incorporated to enhance oxidative metabolic resistance, a design feature confirmed in head-to-head microsomal stability comparisons within the chemotype [1].

Quantitative Differentiation Evidence: 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine vs. Closest Structural Comparators


Regioisomeric Physicochemical Property Differentiation vs. 4-Methoxybenzoyl Analog (CAS 1171745-88-2)

The target compound (CAS 1211755-13-3) and its 4-methoxy positional isomer (CAS 1171745-88-2) share identical molecular formulae (C₁₈H₂₁N₃O₃, MW 327.38) but differ in the substitution position of the methoxy group on the benzoyl ring. Computed physicochemical properties for the 4-methoxy analog have been reported—XLogP3 = 2, Topological Polar Surface Area (TPSA) = 68.5 Ų [1]. The 3-methoxy substitution pattern relocates the hydrogen-bond acceptor, altering the three-dimensional electrostatic potential surface without changing bulk lipophilicity. This regioisomeric shift is known to modulate target recognition in oxadiazole-piperidine series; in analogous FXR antagonist scaffolds, a single substituent position change has been shown to alter cellular IC₅₀ values by >4-fold (0.127 μM vs. 0.58 μM) [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

FXR Antagonist Pharmacophore Compatibility: Class-Level Potency Benchmarking Against Published Oxadiazole-Piperidine Leads

The target compound incorporates the key pharmacophoric elements identified in the most potent FXR antagonists of the 3,5-disubstituted oxadiazole class: a central oxadiazole ring, a protonatable piperidine at the C-5 position, and an aromatic substituent at C-3 [1]. In a systematic SAR study of 35 derivatives, compounds containing a piperidine ring directly attached to the oxadiazole core achieved FXR antagonism with IC₅₀ values of 0.127 ± 0.02 μM (Compound 13) and 0.58 ± 0.27 μM (Compound 3f) in a cellular transactivation assay using HepG2 cells [1]. Compound 3f additionally demonstrated excellent metabolic stability (76.2% remaining after 40-min in vitro incubation), aqueous solubility of 200 μM at pH 7.4, and an intrinsic clearance of 20.67 μL/min/mg protein [1]. The target compound's 3-methoxybenzoyl substitution may serve as a bioisosteric replacement for the naphthyl group in Compound 3f, offering a differentiated hydrogen-bonding profile.

Nuclear Receptor Pharmacology FXR Antagonism Metabolic Disease

Cyclopropyl-Substituted 1,3,4-Oxadiazole Motif: Metabolic Stability Advantage Over Non-Cyclopropyl Analogs

The 5-cyclopropyl substituent on the 1,3,4-oxadiazole ring of the target compound is a deliberate design element to enhance metabolic stability. In closely related oxadiazole-piperidine chemotypes, the cyclopropyl group is known to reduce cytochrome P450-mediated oxidative metabolism relative to unsubstituted or alkyl-substituted analogs [1]. While target-compound-specific microsomal stability data are not publicly available, the structurally analogous FXR antagonist Compound 3f—which bears a piperidine-oxadiazole core—achieved 76.2% compound remaining after 40-minute incubation with human liver microsomes, indicative of good metabolic stability conferred in part by the cyclopropyl moiety [1]. In contrast, Compound 13, bearing the same core but different peripheral substitution, showed only 9.4% remaining, with a much higher intrinsic clearance of 201 μL/min/mg protein [1]. This nearly 8-fold difference within the same chemotype underscores the critical role of substituent selection, including the cyclopropyl-oxadiazole fragment, in governing metabolic fate.

Metabolic Stability Cyclopropyl Effect Drug Metabolism

Synthetic Tractability and Scaffold Differentiation vs. 1,2,4-Oxadiazole Regioisomers

The target compound's 1,3,4-oxadiazole ring is regioisomeric with the 1,2,4-oxadiazole core found in many competitor compounds, including the FXR antagonist series reported by Finamore et al. [1]. The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers exhibit different hydrogen-bond acceptor geometries: the 1,3,4-oxadiazole places nitrogen atoms at positions 3 and 4, creating a distinct donor-acceptor pattern versus the 1,2,4-isomer (nitrogens at 2 and 4). This regioisomerism translates to measurable differences in target engagement; for example, in the FXR antagonist field, 1,2,4-oxadiazole compounds 3f and 13 achieve potent antagonism through water-mediated hydrogen bonds with His451, while 1,3,4-oxadiazole scaffolds may present alternative binding modes [1]. A commercially available analog with 99% 2D similarity—1-(3-methoxybenzoyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine—demonstrates that the 1,2,4-oxadiazole core is widely accessible, making the 1,3,4-oxadiazole variant of the target compound a relatively scarce procurement option for scaffold-hopping studies .

Synthetic Chemistry Scaffold Differentiation Chemical Procurement

Recommended Procurement and Application Scenarios for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine


FXR Antagonist Lead Identification and Scaffold-Hopping Campaigns

The target compound is a rational procurement choice for medicinal chemistry programs seeking novel FXR antagonists. Its 1,3,4-oxadiazole-piperidine scaffold aligns with the validated pharmacophore described by Finamore et al., where compounds 3f and 13 achieved IC₅₀ values of 0.127–0.58 μM in cellular FXR transactivation assays [1]. The 3-methoxybenzoyl group provides a differentiated aromatic vector for exploring ligand–receptor interactions, while the cyclopropyl-oxadiazole motif supports metabolic stability as evidenced by the 76.2% microsomal stability of the structurally related Compound 3f [1].

Regioisomeric SAR Studies: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Pharmacological Profiling

For research groups investigating oxadiazole regioisomer effects on target binding, this compound enables direct comparison with commercially available 1,2,4-oxadiazole analogs bearing identical 3-methoxybenzoyl substitution . The 1,3,4-oxadiazole topology is significantly underrepresented in screening libraries, making this compound a strategic acquisition for completing regioisomeric SAR matrices.

Physicochemical Property Benchmarking for Methoxy-Positional Isomer Series

The target compound (3-methoxy isomer) and its 4-methoxy analog (CAS 1171745-88-2, XLogP3 = 2, TPSA = 68.5 Ų) share identical bulk physicochemical descriptors yet differ in hydrogen-bond acceptor geometry [2]. Procuring both isomers enables systematic investigation of how methoxy position affects membrane permeability, solubility, and target engagement without confounding changes in lipophilicity or molecular weight.

Metabolic Stability Optimization Using Cyclopropyl-Containing Fragment Libraries

The 5-cyclopropyl-1,3,4-oxadiazole moiety is a privileged fragment for enhancing oxidative metabolic stability. In head-to-head microsomal comparisons within this chemotype, cyclopropyl-bearing compounds achieved up to 76.2% remaining after 40 minutes versus 9.4% for analogs with different substitution patterns [1]. This compound serves as a reference standard for metabolic stability benchmarking in fragment- and scaffold-based discovery programs.

Quote Request

Request a Quote for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methoxybenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.